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Compound of Interest

Compound Name: 4-Ethynyltoluene

Cat. No.: B1208493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and

purity assessment of 4-Ethynyltoluene (also known as 1-Ethynyl-4-methylbenzene or p-

Tolylacetylene), a key building block in organic synthesis, particularly in the development of

pharmaceuticals and functional materials. This document offers a structured summary of

commercially available grades, detailed methodologies for purity determination, and a logical

workflow for quality assessment.

Commercial Availability and Purity
4-Ethynyltoluene is readily available from a variety of chemical suppliers. The typical purity

offered is ≥97%, with some vendors providing higher grades. The most common analytical

method cited for purity assessment by suppliers is Gas Chromatography (GC).
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Supplier Reported Purity CAS Number Notes

TCI America >97.0% (GC)[1] 766-97-2
Also available with

>98.0% purity.[2]

Sigma-Aldrich (Merck) 97%[3][4][5] 766-97-2 -

Amerigo Scientific 97%[6] 766-97-2

Buyer assumes

responsibility to

confirm purity.

Home Sunshine

Pharma
High Quality 766-97-2

Specialized in API,

intermediates, and

fine chemicals.[7]

ChemicalBook Varies by supplier 766-97-2

Lists multiple

suppliers with varying

purity claims.[8][9]

Shanghai Ruifu

Chemical Co., Ltd.
>98.0% (GC)[10] 766-97-2

Leading manufacturer

and supplier in China.

Purity Assessment Workflow
A systematic approach is crucial for verifying the purity of 4-Ethynyltoluene and identifying

potential impurities. The following workflow outlines the key steps from sample reception to

final purity determination.
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Workflow for Purity Assessment of 4-Ethynyltoluene

Initial Assessment

Primary Analysis

Data Analysis & Reporting

Sample Reception & Documentation

Visual Inspection
(Color, Physical State)

GC-MS Analysis
(Purity Assay, Impurity Identification)

¹H NMR Spectroscopy
(Structural Confirmation, Impurity Profile)

Data Interpretation
(Comparison with Reference Spectra)

Purity Calculation
(% Area Normalization)

Final Report Generation

Click to download full resolution via product page

Caption: Purity assessment workflow for 4-Ethynyltoluene.
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Experimental Protocols
Detailed experimental protocols are essential for accurate and reproducible purity assessment.

The following sections provide methodologies for Gas Chromatography-Mass Spectrometry

(GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy analysis of 4-
Ethynyltoluene.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile

compounds. It is the most common method used by commercial suppliers to determine the

purity of 4-Ethynyltoluene.

Objective: To determine the percentage purity of 4-Ethynyltoluene and identify any volatile

impurities.

Instrumentation:

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-

5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

Prepare a stock solution of 4-Ethynyltoluene in a high-purity volatile solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Perform serial dilutions to obtain a working solution of approximately 100 µg/mL.

GC-MS Parameters:
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Parameter Value

Inlet Split mode (e.g., 50:1 split ratio)

Inlet Temperature 250 °C

Injection Volume 1 µL

Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)

Oven Temperature Program

- Initial temperature: 50 °C, hold for 2 minutes-

Ramp: 10 °C/min to 280 °C- Final hold: 5

minutes at 280 °C

MS Transfer Line Temp 280 °C

Ion Source Temperature 230 °C

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Scan Range 35 - 350 amu

Data Analysis:

Integrate the peak corresponding to 4-Ethynyltoluene and any impurity peaks in the total

ion chromatogram (TIC).

Calculate the purity based on the area percentage of the 4-Ethynyltoluene peak relative to

the total peak area.

Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Potential impurities could arise from the synthesis process, such as unreacted starting

materials or byproducts from the Sonogashira coupling (e.g., residual aryl halides, phosphine

oxides).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for structural confirmation and for detecting and

quantifying impurities, including non-volatile ones that may not be detected by GC.
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Objective: To confirm the chemical structure of 4-Ethynyltoluene and to identify and quantify

any proton-containing impurities.

Instrumentation:

NMR Spectrometer (e.g., Bruker or Jeol, 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of the 4-Ethynyltoluene sample in about 0.6 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard with a known concentration and a distinct

chemical shift if quantitative analysis is required (e.g., 1,3,5-trimethoxybenzene).

NMR Parameters:

Parameter Value

Solvent CDCl₃

Frequency 400 MHz

Number of Scans 16

Relaxation Delay
5 seconds (to ensure full relaxation for

quantitative analysis)

Pulse Angle 90°

Expected ¹H NMR Spectrum of 4-Ethynyltoluene (in CDCl₃):

~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

~7.1 ppm (d, 2H): Aromatic protons meta to the ethynyl group.

~3.0 ppm (s, 1H): Acetylenic proton.

~2.3 ppm (s, 3H): Methyl group protons.
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Data Analysis:

Compare the obtained spectrum with a reference spectrum of pure 4-Ethynyltoluene to

confirm the structure.

Integrate the signals corresponding to 4-Ethynyltoluene and any impurity signals.

Calculate the purity by comparing the integral of the product peaks to the sum of all integrals

(product and impurities). If an internal standard is used, the absolute quantity can be

determined.

Potential Impurities
Understanding the synthetic route is key to anticipating potential impurities. A common method

for the synthesis of aryl alkynes like 4-Ethynyltoluene is the Sonogashira cross-coupling

reaction.

Sonogashira Coupling for 4-Ethynyltoluene Synthesis

4-Iodotoluene
or 4-Bromotoluene

4-Ethynyltoluene

Trimethylsilylacetylene
(followed by deprotection)

or Acetylene Gas

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Cu(I) Co-catalyst
(e.g., CuI)

Amine Base
(e.g., Triethylamine)

Click to download full resolution via product page

Caption: Generalized Sonogashira coupling reaction scheme.

Based on this and other potential synthetic routes, likely impurities may include:

Unreacted starting materials: 4-halotoluene (e.g., 4-iodotoluene, 4-bromotoluene).

Homocoupled products: Di-p-tolylacetylene (from the coupling of two 4-halotoluene

molecules) or diacetylene derivatives.

Catalyst residues: Palladium and copper species.
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Ligands and byproducts: Phosphine oxides (from phosphine ligands).

Solvent residues: Residual solvents from the reaction and purification steps.

By employing the analytical methods outlined in this guide, researchers can confidently assess

the purity of their 4-Ethynyltoluene samples, ensuring the quality and reliability of their

experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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